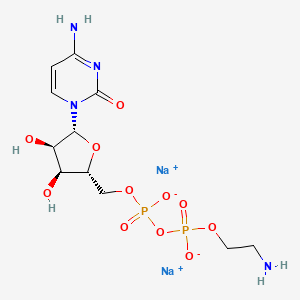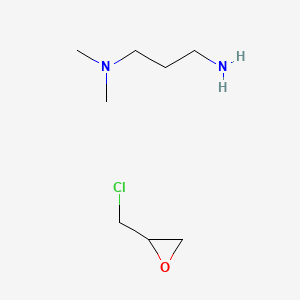
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine is a chemical compound with the molecular formula C8H19ClN2O and a molecular weight of 194.7 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of 2-(chloromethyl)oxirane with N’,N’-dimethylpropane-1,3-diamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the compound .
Scientific Research Applications
2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine include:
Epichlorohydrin: A related compound with similar reactivity and applications.
Dimethylaminopropylamine-epichlorohydrin copolymer: Another compound with comparable properties and uses.
Uniqueness
2-(chloromethyl)oxirane;N’,N’-dimethylpropane-1,3-diamine is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications .
Properties
CAS No. |
93384-95-3 |
|---|---|
Molecular Formula |
C8H19ClN2O |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C5H14N2.C3H5ClO/c1-7(2)5-3-4-6;4-1-3-2-5-3/h3-6H2,1-2H3;3H,1-2H2 |
InChI Key |
ZKIPPYCJDMPHGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN.C1C(O1)CCl |
Related CAS |
27029-41-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


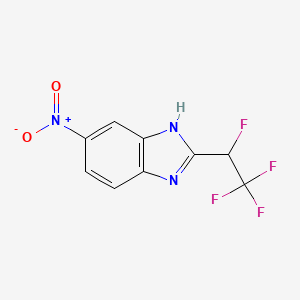
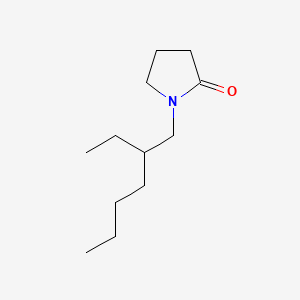
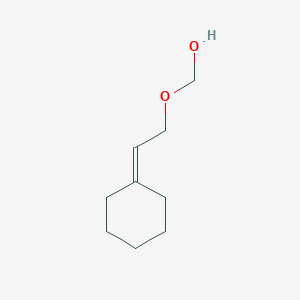
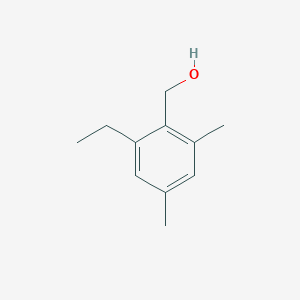

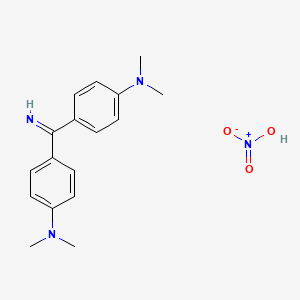
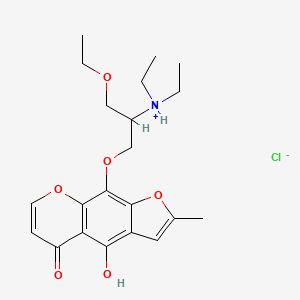
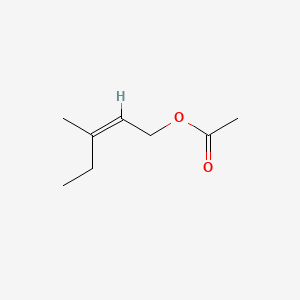
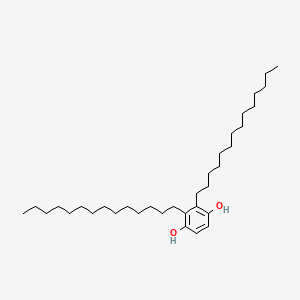
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)

